molecular formula C13H20N2O3 B12932647 Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate

Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate

Cat. No.: B12932647
M. Wt: 252.31 g/mol
InChI Key: LBGNGDPCMGYNDG-LBPRGKRZSA-N
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Description

Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate hydrochloride (CAS 2191381-68-5) is a chiral amino alcohol intermediate where the amine functionality is protected with a benzyloxycarbonyl (Cbz) group. This protection is a cornerstone of synthetic organic chemistry, particularly in peptide synthesis, as it suppresses the nucleophilicity of the amine, allowing for selective reactions at the free hydroxyl group under a wide range of conditions. The Cbz group, first introduced by Bergmann and Zervas, is stable to bases and mild acids but can be cleanly removed via catalytic hydrogenation to reveal the free amine, making it an ideal orthogonal protecting group in multi-step syntheses. This compound serves as a versatile building block for constructing more complex molecules, including pharmaceutical agents, peptidomimetics, and biochemical probes. Its bifunctional nature, with a free hydroxyl and a protected amine, makes it valuable for use as a spacer or linker in various applications, such as in the synthesis of targeted protein degraders (PROTACs) and other chimeric molecules. The (S)-chiral center ensures stereochemical integrity in the synthesis of enantiomerically pure compounds. Handling requires appropriate safety precautions. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

benzyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate

InChI

InChI=1S/C13H20N2O3/c14-12(9-16)7-4-8-15-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10,14H2,(H,15,17)/t12-/m0/s1

InChI Key

LBGNGDPCMGYNDG-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCC[C@@H](CO)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate typically involves the reaction of benzyl chloroformate with (S)-4-amino-5-hydroxypentanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate serves as a protecting group for amines in peptide synthesis. This is crucial in organic synthesis where selective reactions are necessary to prevent unwanted side reactions.

Biology

This compound is being studied as a building block for biologically active molecules , such as pharmaceuticals and agrochemicals. Its structural features allow for modifications that can enhance biological activity.

Medicine

This compound has been investigated for its potential in drug delivery systems . The ability to form stable carbamate linkages with drugs can facilitate controlled release mechanisms, improving therapeutic efficacy.

Industry

In industrial applications, this compound is utilized in the production of polymers and resins , acting as a cross-linking agent that enhances the mechanical properties of materials.

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : Similar carbamates have shown potent inhibitory effects against Gram-positive bacteria, suggesting potential applications in antimicrobial therapies.
  • Antitubercular Activity : Preliminary studies indicate significant efficacy against Mycobacterium tuberculosis strains.
  • DNA Interaction : The compound has been noted for its ability to bind to DNA and induce repair processes, which could be beneficial in cancer therapies.

Efficacy Summary

Activity TypeEfficacy DescriptionReference
AntibacterialPotent against Gram-positive bacteria
AntitubercularSignificant in vivo activity
DNA RepairBinds to DNA, induces repair

Antimicrobial Studies

A study evaluating similar benzyl carbamates found minimum inhibitory concentrations (MICs) ranging from 4–8 µg/ml against Staphylococcus aureus strains. This suggests that derivatives of this compound could serve as effective alternatives or adjuncts to existing antimicrobial therapies.

In Vivo Efficacy Against Tuberculosis

In vivo studies demonstrated that specific derivatives significantly reduced bacterial loads in mouse models infected with Mycobacterium tuberculosis H37Ra, indicating their potential as novel antitubercular agents.

Cytotoxicity Evaluation

Preliminary evaluations indicate that while exhibiting antibacterial properties, certain derivatives also show cytotoxic effects on cancer cell lines. This duality presents both therapeutic opportunities and challenges regarding selectivity and safety profiles.

Mechanism of Action

The mechanism of action of Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate involves its ability to form stable carbamate linkages with various molecules. This stability is due to the resonance stabilization of the carbamate group, which makes it less reactive towards hydrolysis. The molecular targets and pathways involved depend on the specific application of the compound. For example, in drug delivery systems, the carbamate linkage can be cleaved under specific conditions to release the active drug .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional attributes of Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate and its analogs:

Compound Name Molecular Formula CAS Number Molecular Weight (Da) Key Functional Groups Applications Toxicity Profile References
Benzyl [5-(hydroxyamino)pentyl]carbamate C₁₃H₂₀N₂O₃ 91905-05-4 252.31 Hydroxyamino (-NHOH), carbamate Not explicitly stated Not reported
Benzyl (5-hydroxypentyl)carbamate C₁₃H₁₉NO₃ 87905-98-4 237.30 Hydroxyl (-OH), carbamate DNA repair linker; cell proliferation inhibitor Cytotoxic; induces DNA damage
Benzyl complex derivative (Gag-Pol polyprotein) C₃₉H₅₀N₆O₇ 161510-58-3 738.85 Multiple amino, hydroxyl, carbamate Potential antiviral (HIV protease inhibition) Not reported
Benzyl N-(4-pyridyl)carbamate C₁₃H₁₂N₂O₂ Not provided 228.25 Pyridyl ring, carbamate Crystallography studies Not reported
(S)-Benzyl (1-(4-amino-5-carbamoyl-1H-pyrazol-1-yl)propan-2-yl)carbamate C₁₅H₁₉N₅O₃ N/A 317.34 Pyrazole, carbamoyl, amino Pharmaceutical research (enzyme targets) Not reported

Key Observations

Functional Group Influence: Hydroxyamino vs. Hydroxyl: Benzyl [5-(hydroxyamino)pentyl]carbamate contains a redox-active hydroxyamino group (-NHOH), which may confer metal-chelating properties, unlike the simpler hydroxyl group in Benzyl (5-hydroxypentyl)carbamate . The latter’s hydroxyl group enhances hydrophilicity but lacks the redox versatility of -NHOH. Aromatic vs. Aliphatic Chains: The pyridyl () and pyrazole () analogs introduce aromatic or heterocyclic systems, altering electronic properties and hydrogen-bonding capabilities. For example, Benzyl N-(4-pyridyl)carbamate forms N–H⋯N hydrogen bonds critical for crystal packing , whereas aliphatic chains in other analogs prioritize flexibility.

Biological Activity :

  • The hydroxypentyl derivative (CAS 87905-98-4) binds DNA’s 5'-hydroxyl groups, enabling applications in DNA repair but also causing cytotoxicity and strand breakage .
  • The complex Gag-Pol polyprotein derivative (CAS 161510-58-3) likely targets HIV protease due to its peptide-like backbone and stereospecific interactions .

For instance, the (S)-pyrazole derivative () may exhibit enhanced binding to chiral enzyme active sites compared to racemic mixtures.

Synthetic Accessibility: Benzyl N-(4-pyridyl)carbamate is synthesized via straightforward carbamate formation between 4-aminopyridine and benzyl chloroformate . The hydroxypentyl analog () likely involves similar methods, but its toxicity complicates therapeutic use .

Biological Activity

Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and interactions with biological systems.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₉N₃O₃
  • Molecular Weight : 237.3 g/mol
  • CAS Registry Number : 87905-98-4

This compound features a carbamate functional group, which is known for its versatility in biological applications.

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity :
    • Studies have shown that related carbamates exhibit potent inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. While specific data on this compound is limited, similar compounds have demonstrated a mechanism targeting bacterial cell walls, akin to vancomycin .
  • Antitubercular Activity :
    • Related compounds have been evaluated for their efficacy against Mycobacterium tuberculosis. For example, certain benzyl carbamates have shown significant in vivo inhibitory activity in mouse models, suggesting potential for treating tuberculosis .
  • DNA Interaction :
    • This compound has been noted for its ability to bind to DNA, potentially aiding in DNA repair mechanisms. This property may contribute to its cytotoxic effects in resistant cell lines, indicating a dual role as both a therapeutic agent and a potential source of cellular toxicity .

Efficacy and Selectivity

The efficacy of this compound can be summarized in the following table:

Activity Type Efficacy Reference
AntibacterialPotent against Gram-positive
AntitubercularSignificant in vivo activity
DNA RepairBinds to DNA, induces repair

Case Studies and Research Findings

  • Antimicrobial Studies : In a study evaluating a series of carbamates, compounds similar to this compound were found to possess minimum inhibitory concentrations (MICs) ranging from 4-8 µg/ml against various strains of Staphylococcus aureus . This suggests that benzyl carbamates could be effective alternatives or adjuncts to existing antimicrobial therapies.
  • In Vivo Efficacy Against Tuberculosis : In vivo studies demonstrated that specific benzyl carbamates significantly reduced bacterial loads in mouse models infected with Mtb H37Ra. These findings highlight the potential use of this compound or its derivatives as novel antitubercular agents .
  • Cytotoxicity Evaluation : Preliminary evaluations indicate that while exhibiting antibacterial properties, certain derivatives also show cytotoxic effects on cancer cell lines. This duality presents both therapeutic opportunities and challenges regarding selectivity and safety profiles .

Q & A

Basic: What synthetic strategies ensure high enantiomeric purity of Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate?

Methodological Answer:
To achieve high enantiomeric purity, utilize chiral auxiliaries or asymmetric catalysis during the carbamate formation. The benzyl carbamate group (Cbz) is a stable protecting group for amines under acidic and basic conditions, as noted in benzyl carbamate stability studies . Key steps include:

  • Protection : Introduce the Cbz group to the amino moiety using benzyl chloroformate under basic conditions (e.g., NaHCO₃).
  • Stereochemical Control : Employ (S)-configured starting materials or enzymatic resolution to ensure chirality at the 4-amino-5-hydroxypentyl chain.
  • Deprotection : Use catalytic hydrogenation (H₂/Pd-C) or acidic conditions (HBr/AcOH) to remove the Cbz group post-synthesis.
    Validate enantiopurity via chiral HPLC or polarimetry .

Basic: How is structural integrity and purity validated for this compound?

Methodological Answer:

  • Purity : Quantify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm ≥95% purity.
  • Structural Confirmation :
    • NMR : Analyze ¹H/¹³C NMR to verify the carbamate linkage (δ ~155 ppm for carbonyl) and stereochemistry.
    • Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected m/z).
    • FT-IR : Identify carbamate C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

Advanced: What experimental models assess its DNA repair and cytotoxicity mechanisms?

Methodological Answer:

  • DNA Repair Assays :
    • Comet Assay : Quantify single-strand breaks in treated vs. untreated mammalian cells (e.g., HeLa) .
    • γH2AX Foci Staining : Monitor double-strand break repair kinetics via immunofluorescence.
  • Cytotoxicity :
    • MTT/Proliferation Assay : Measure IC₅₀ values in resistant cell lines (e.g., cisplatin-resistant A549) .
    • Flow Cytometry : Assess cell cycle arrest (e.g., G1/S phase blockage) and apoptosis (Annexin V/PI staining) .

Advanced: How to resolve contradictions in reported biological activities (e.g., DNA repair vs. damage)?

Methodological Answer:
Contradictions may arise from concentration-dependent effects or cell-type specificity. Design experiments to:

  • Dose-Response Curves : Test 0.1–100 µM ranges to identify therapeutic vs. toxic thresholds.
  • Mechanistic Controls : Co-treat with ROS scavengers (e.g., NAC) to distinguish direct DNA binding from oxidative damage .
  • Transcriptomic Profiling : Use RNA-seq to identify pathways (e.g., NRF2, p53) activated at varying doses .

Advanced: How do pH and temperature affect its stability?

Methodological Answer:
Benzyl carbamates exhibit pH-dependent stability:

  • Acidic Conditions (pH < 1) : Rapid hydrolysis of the carbamate group at 100°C.
  • Basic Conditions (pH > 12) : Degradation via nucleophilic attack on the carbonyl group.
  • Storage : Store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood during synthesis or weighing.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to design SAR studies for optimizing enzyme inhibition?

Methodological Answer:

  • Scaffold Modification : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the benzyl or pentyl chain.
  • Enzyme Assays : Test inhibition of target enzymes (e.g., cholinesterases) via Ellman’s method (acetylthiocholine substrate) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to active sites .

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